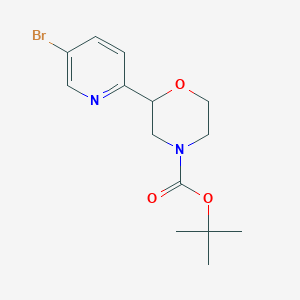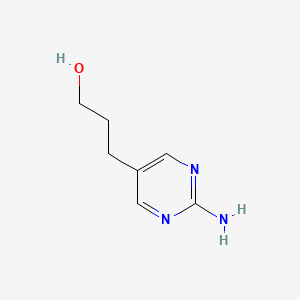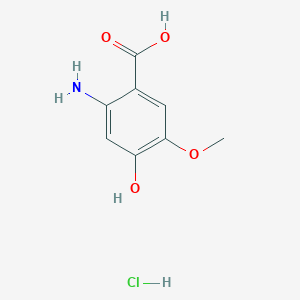
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride
Übersicht
Beschreibung
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a chemical compound with the CAS Number: 1229625-44-8 . It has a molecular weight of 187.11 . The compound is a white solid .
Physical And Chemical Properties Analysis
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride is a white solid . It has a molecular weight of 187.11g/mol . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
1. Stereoisomeric Dihydrothymine Dimers and UV-induced Mutagenesis
Research involving derivatives of cyclobutane, like N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, has led to insights into the formation of stereoisomeric dihydrothymine dimers through radiolytic one-electron reduction. These dimers possess structural similarities with cis-syn-cyclobutane pyrimidine photodimers, which are highly mutagenic and carcinogenic photolesions induced by UV light. This research has implications for understanding the mutagenic potential of such compounds when exposed to UV radiation (Ito, Shinohara, Hatta, & Nishimoto, 1999).
2. Inhibition of Plasmodium falciparum
Cyclobutane derivatives have been explored for their potential in treating malaria. N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine, a compound structurally related to N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride, was identified as a modest inhibitor of Plasmodium falciparum, suggesting potential applications in antimalarial drug development (Krake et al., 2017).
3. Synthesis and Structural Studies in Chemistry
In the field of chemistry, cyclobutane-derived compounds are utilized for their unique properties in synthesis and structural studies. For example, research involving the synthesis of mononuclear Pd(II) and Pt(II) complexes with NN'-donor set ligands, including those derived from cyclobutane, have contributed to the understanding of molecular structures and bonding in inorganic chemistry (Pons et al., 2010).
4. Fungicidal Activity and Agricultural Applications
Cyclobutane derivatives have shown potential in agriculture due to their fungicidal activity. For instance, alicyclic diamines like 1,2-bis(aminomethyl)-4,5-dimethylcyclohexa-1,4-diene, synthesized as dihydrochloride salts, have demonstrated control over crop pathogens such as Erysiphe graminis, indicating their utility in crop protection (Havis et al., 1996).
5. Nucleic Acid Chemistry and UV-induced DNA Damage
Research on N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride and related compounds contributes to understanding nucleic acid chemistry, particularly in the context of UV-induced DNA damage. Studies on the reactivity of derivatives of thymine and uracil in the gas phase have provided insights into the mechanism of DNA damage under UV radiation and its implications for cellular mutagenesis (Zhachkina & Lee, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . The precautionary statements are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Eigenschaften
IUPAC Name |
1-N,1-N-dimethylcyclobutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-5(7)4-6;;/h5-6H,3-4,7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNWDIHHGMSQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-dimethylcyclobutane-1,3-diamine dihydrochloride | |
CAS RN |
1229625-44-8 | |
| Record name | 1-N,1-N-dimethylcyclobutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




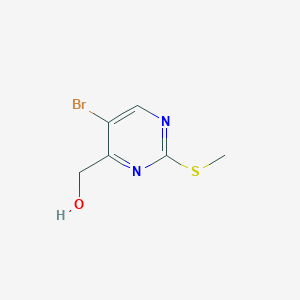
![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)

![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)
![5-Bromo-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B1376794.png)

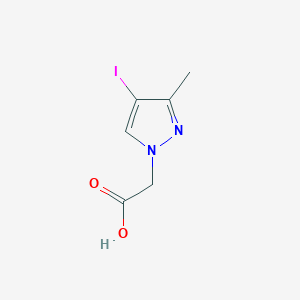

![Tert-butyl 3-[(6-bromopyridin-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B1376799.png)

